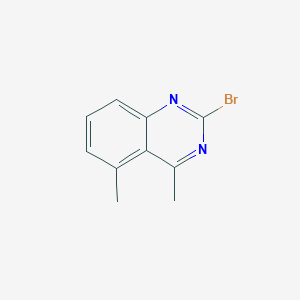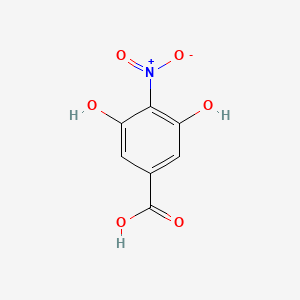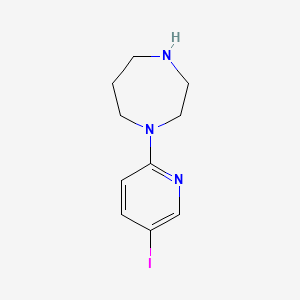
1-(5-Iodopyridin-2-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Iodopyridin-2-yl)-1,4-diazepane is a heterocyclic compound that contains both a pyridine ring and a diazepane ring. The presence of iodine in the pyridine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Iodopyridin-2-yl)-1,4-diazepane typically involves the iodination of a pyridine derivative followed by the formation of the diazepane ring. One common method involves the reaction of 5-iodopyridine with a suitable diazepane precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound. The exact methods can vary depending on the desired purity and yield.
化学反応の分析
Types of Reactions
1-(5-Iodopyridin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1-(5-Iodopyridin-2-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Iodopyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The iodine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of different derivatives that can interact with biological pathways. The exact mechanism depends on the specific application and the derivatives formed.
類似化合物との比較
Similar Compounds
1-(5-Iodopyridin-2-yl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1-(5-Iodopyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane: Contains a bicyclic structure with a diazepane ring.
Uniqueness
1-(5-Iodopyridin-2-yl)-1,4-diazepane is unique due to its combination of a pyridine ring with an iodine atom and a diazepane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H14IN3 |
|---|---|
分子量 |
303.14 g/mol |
IUPAC名 |
1-(5-iodopyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H14IN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 |
InChIキー |
RETVVTOFTSOUGN-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13014593.png)

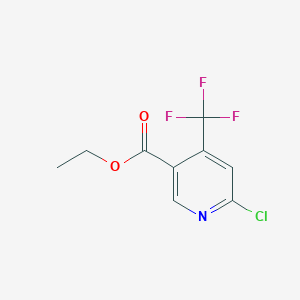
![2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13014619.png)

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)

![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)
![2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)
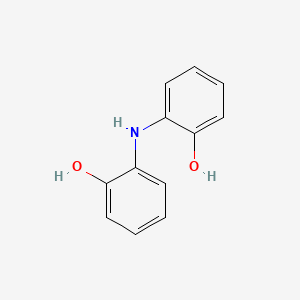
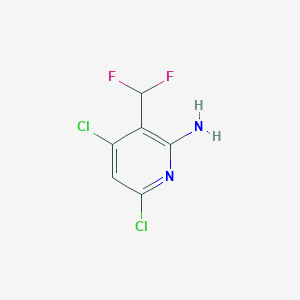
![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
